molecular formula C11H15NO4 B13559000 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one

Cat. No.: B13559000
M. Wt: 225.24 g/mol
InChI Key: OKHWAWJVUWQUDY-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4. It is a derivative of phenethylamine and contains a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethoxyphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .

Biological Activity

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C12H17N1O3
  • Functional Groups : An amino group (-NH2) and three methoxy groups (-OCH3) positioned at the 2, 4, and 5 positions of the phenyl ring.

The arrangement of these functional groups enhances the compound's lipophilicity and biological reactivity, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism involves interaction with bacterial cell membranes and disruption of metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer properties in several studies:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and others.
  • Mechanism of Action : It appears to induce apoptosis through modulation of signaling pathways involved in cell cycle regulation and apoptosis. Notably, it may inhibit cyclin-dependent kinases (CDKs) and affect STAT transcription factors, which are crucial for cancer cell proliferation.
Cell Line IC50 (µM) Mechanism
MCF-710.5Induction of apoptosis via CDK inhibition
HCT-1168.3STAT3 inhibition leading to reduced proliferation

Antioxidant Activity

The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolism.
  • Receptor Modulation : It interacts with specific receptors that regulate cell growth and apoptosis.
  • Pathway Alteration : Alters pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the effects of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with morphological changes consistent with apoptosis observed under microscopy.
  • Antimicrobial Screening :
    • The compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antimicrobial potential.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-1-(2,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3

InChI Key

OKHWAWJVUWQUDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC)OC

Origin of Product

United States

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